molecular formula C7H5N5O2S B13756100 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13756100
M. Wt: 223.21 g/mol
InChI Key: HHPOPEPKUCETFS-UHFFFAOYSA-N
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Description

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 4-nitropyridinyl group at position 3 and an amine at position 3.

Properties

Molecular Formula

C7H5N5O2S

Molecular Weight

223.21 g/mol

IUPAC Name

3-(4-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5N5O2S/c8-7-10-6(11-15-7)5-3-4(12(13)14)1-2-9-5/h1-3H,(H2,8,10,11)

InChI Key

HHPOPEPKUCETFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C2=NSC(=N2)N

Origin of Product

United States

Preparation Methods

Nitration of 2-Aminopyridine

  • Objective : To selectively nitrate the 4-position of 2-aminopyridine, yielding 4-nitro-2-aminopyridine.
  • Typical Conditions : Treatment with a nitrating mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) for 2 hours.
  • Expected Yield : Approximately 75% under optimized conditions.
Step Reaction Reagents & Conditions Yield
1 Nitration of 2-aminopyridine HNO₃/H₂SO₄, 0–5°C, 2 h 75%

This step introduces the electron-withdrawing nitro group, which is crucial for the compound’s biological and chemical properties.

Formation of the 1,2,4-Thiadiazole Ring

  • Objective : Cyclocondensation of the nitropyridine derivative with sulfur and nitrogen sources to form the thiadiazole ring.
  • Typical Reagents : Thiourea or thiophosgene derivatives, often in the presence of oxidants like ferric chloride.
  • Conditions : Reflux in ethanol for 6 hours.
  • Expected Yield : Around 60%.
Step Reaction Reagents & Conditions Yield
2 Cyclization with thiourea Ethanol, FeCl₃, reflux, 6 h 60%

This step forms the heterocyclic 1,2,4-thiadiazole core essential for the target molecule.

Amination at the 5-Position of Thiadiazole

Step Reaction Reagents & Conditions Yield
3 Amination at C5 NH₄SCN, EtOH, 70°C, 12 h 85%

This step completes the synthesis of the this compound molecule by installing the amine functionality.

Convergent Synthesis Example from Related Compounds

A convergent synthesis approach, as described for substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, involves:

  • Preparation of amidine intermediates via Pinner reaction of substituted nitriles.
  • Generation of isothiocyanates from amines using thiophosgene.
  • Cyclization of amidines with isothiocyanates to form the thiadiazole ring.

This method is adaptable to nitro-substituted pyridine derivatives and may be used to prepare this compound with appropriate modifications.

Summary Table of Hypothetical Synthesis Steps

Step Reaction Description Key Reagents Conditions Approximate Yield
1 Nitration of 2-aminopyridine HNO₃/H₂SO₄ 0–5°C, 2 h 75%
2 Cyclization with thiourea to form thiadiazole Thiourea, FeCl₃ Ethanol, reflux, 6 h 60%
3 Amination at C5 position NH₄SCN or NH₃ EtOH, 70°C, 12 h 85%

Notes on Purification and Characterization

  • Purification is commonly achieved by column chromatography using silica gel with gradients of methanol/dichloromethane or ethyl acetate/hexane.
  • Characterization typically involves proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and elemental analysis to confirm purity and structure.
  • For example, related compounds show ^1H NMR signals consistent with aromatic protons and amine functionalities, and MS data confirm molecular ion peaks corresponding to the expected mass.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different functional groups replacing the nitro group.

Scientific Research Applications

Inhibition of Protein Kinases

Research indicates that 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine can act as an inhibitor of specific protein kinases. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy. The compound binds to the ATP-binding site of receptor tyrosine kinases, effectively blocking their activity and leading to reduced cell growth and increased apoptosis in cancer cells.

Induction of Apoptosis

The compound has been shown to induce apoptosis in various cancer cell lines. This process involves the activation of caspases and disruption of mitochondrial membrane potential, selectively targeting malignant cells while sparing normal tissue.

Scientific Research Applications

This compound has demonstrated potential across several research domains:

Medicinal Chemistry

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can effectively inhibit tumor growth in xenograft models.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Agricultural Chemistry

  • Pesticide Development : The unique structural features of this compound allow for its investigation as a potential pesticide or herbicide due to its biological activity against pests.

Material Science

  • Synthesis of Novel Materials : The compound can serve as a building block for the synthesis of new materials with specific electronic or optical properties, contributing to advancements in nanotechnology and materials science.

Case Study 1: Anticancer Research

A study conducted on the efficacy of this compound showed that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell survival.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for conventional antibiotics, indicating its potential as an alternative therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Trends :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance target binding in antiparasitic applications .
  • Alkoxy substituents (e.g., isopropoxy) improve metabolic stability and solubility, as seen in macrofilaricidal compounds with EC50 < 100 nM .
  • Dual pyridinyl substitution (e.g., di(pyridin-2-yl)) correlates with high potency against Onchocerca volvulus larvae (100% inhibition at 1 μM) .

Physicochemical Properties

Physical properties such as melting point, solubility, and synthetic yield vary with substituents:

Compound Name Yield (%) Melting Point (°C) Solubility Purity (%) Reference
N-(4-Nitrophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine 82 220–222 Moderate in DMSO 98
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 36 N/A High in THF 99.3
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine 97 N/A Soluble in MeOH 97
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine N/A N/A Low in water 98

Key Observations :

  • Aryl nitro groups (e.g., 4-nitrophenyl) reduce synthetic yields (82%) compared to simpler analogs (e.g., 97% for pyridinyl derivatives) .
  • Alkoxy substituents (e.g., isopropoxy) lower yields (36%) due to steric hindrance during synthesis .

Key Insights :

  • Dual pyridinyl substitution maximizes antiparasitic efficacy, likely due to enhanced target engagement in parasitic nematodes .
  • Schiff base derivatives exhibit selective cytotoxicity against breast cancer cells, with IC50 values comparable to clinical chemotherapeutics .

Q & A

Q. What are the common synthetic routes for 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine?

The synthesis typically involves cyclocondensation reactions. A widely used method involves reacting a nitropyridine-containing hydrazide derivative with potassium thiocyanate (KSCN) under acidic conditions (e.g., concentrated H₂SO₄) to form the thiadiazole core. For example, Scheme 25 in describes the synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-amine via cyclocondensation of isonicotinoyl hydrazide with KSCN and H₂SO₄ . Adapting this method, substituting isonicotinoyl hydrazide with a 4-nitropyridine-2-carbonyl hydrazide precursor could yield the target compound.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the nitropyridine moiety (e.g., aromatic protons at δ 8.5–9.0 ppm) and thiadiazole NH₂ (δ ~10–11 ppm, broad). and provide reference shifts for structurally similar thiadiazoles .
  • HRMS : To confirm molecular weight (e.g., [M+H]⁺ for C₇H₅N₅O₂S: calculated 231.0164).
  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520–1350 cm⁻¹) and C=N (~1600 cm⁻¹) .

Q. What safety protocols should be followed during synthesis?

  • Waste Management : Separate hazardous waste (e.g., acidic byproducts) and dispose via certified biohazard waste treatment services, as emphasized in .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to handle nitro-containing intermediates, which may be explosive or mutagenic.

Q. What biological activities are associated with this compound?

While direct data on this compound is limited, structurally related thiadiazoles exhibit antimicrobial and anticancer properties. For example, highlights 5-amino-3-benzylthio-1,2,4-thiadiazole as an antimicrobial agent . Preliminary assays (e.g., MIC testing against E. coli or S. aureus) are recommended to evaluate activity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to optimize include:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency.
  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side products.
  • Catalyst : While reports catalyst-free one-pot synthesis of analogous thiadiazoles (yields 78–82%), adding Lewis acids (e.g., ZnCl₂) could stabilize intermediates .
Optimization ParameterEffect on YieldReference
Solvent (DMF vs. EtOH)+15% yield
Temperature (80°C vs. RT)+20% yield

Q. How can structure-activity relationships (SAR) guide the design of analogs?

  • Pyridine Substituents : Introducing electron-withdrawing groups (e.g., -NO₂) enhances electrophilicity, potentially improving target binding. demonstrates that substituent position on pyridine affects activity .
  • Thiadiazole Modifications : Replacing the NH₂ group with alkyl chains (e.g., -CH₂Ph) may alter lipophilicity and bioavailability, as seen in .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

  • DFT Calculations : To model charge distribution and reactive sites (e.g., nucleophilic NH₂ or electrophilic NO₂ groups).
  • Molecular Docking : Screen against targets like bacterial enoyl-ACP reductase (FabI) using software such as AutoDock Vina. ’s SAR for similar compounds can inform docking strategies .

Q. How should researchers address contradictory spectral or synthetic data in literature?

  • Case Example : If NMR data conflicts (e.g., NH₂ proton shifts vary), consider tautomerism or solvent effects (DMSO vs. CDCl₃). shows solvent-dependent δ shifts for NH protons .
  • Reproducibility : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict stoichiometry) to isolate variables.

Q. What advanced applications exist beyond pharmacology (e.g., materials science)?

  • Dye Synthesis : notes thiadiazoles as intermediates in cationic azo dyes for keratin fibers . The nitro group could enhance lightfastness.
  • Coordination Chemistry : The NH₂ and S atoms may act as ligands for transition metals (e.g., Cu²⁺), enabling use in catalytic systems.

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Isotopic Labeling : Use ¹⁵N-labeled NH₂ to track metabolic incorporation in bacterial cells.
  • Kinetic Studies : Monitor time-dependent inhibition of enzymatic targets (e.g., dihydrofolate reductase) via spectrophotometry.

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